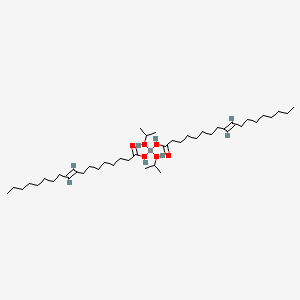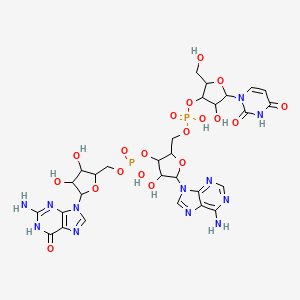
9-(Ethylthio)-2-acridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Ethylthio)-2-acridinamine is an organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is characterized by the presence of an ethylthio group attached to the ninth position of the acridine ring and an amino group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Ethylthio)-2-acridinamine typically involves the introduction of the ethylthio group to the acridine core. One common method is the reaction of 9-chloroacridine with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethylthio group. The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the second position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(Ethylthio)-2-acridinamine undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Ammonia, primary or secondary amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Investigated for its antibacterial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 9-(Ethylthio)-2-acridinamine involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound’s ethylthio group may contribute to its antimicrobial activity by interacting with cellular membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
9-(Methylthio)-2-acridinamine: Similar structure with a methylthio group instead of an ethylthio group.
9-(Phenylthio)-2-acridinamine: Contains a phenylthio group, which may alter its biological activity and chemical properties.
2-Aminoacridine: Lacks the thio group but retains the amino group at the second position.
Uniqueness
9-(Ethylthio)-2-acridinamine is unique due to the presence of both the ethylthio and amino groups, which contribute to its distinct chemical reactivity and biological activity. The ethylthio group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes, while the amino group allows for further functionalization and derivatization.
Propiedades
Número CAS |
109757-79-1 |
|---|---|
Fórmula molecular |
C15H14N2S |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
9-ethylsulfanylacridin-2-amine |
InChI |
InChI=1S/C15H14N2S/c1-2-18-15-11-5-3-4-6-13(11)17-14-8-7-10(16)9-12(14)15/h3-9H,2,16H2,1H3 |
Clave InChI |
CJNXAKGQDXSALA-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C2C=C(C=CC2=NC3=CC=CC=C31)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


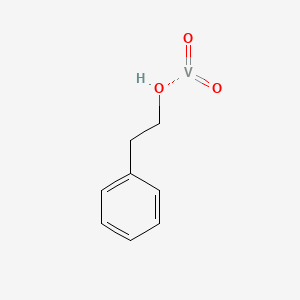
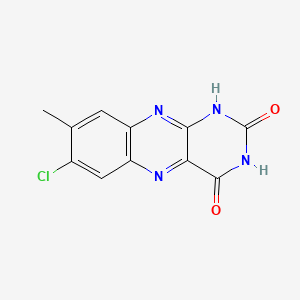

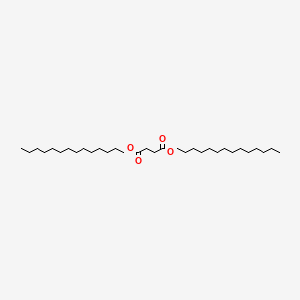
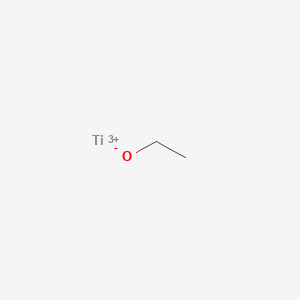




![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)


